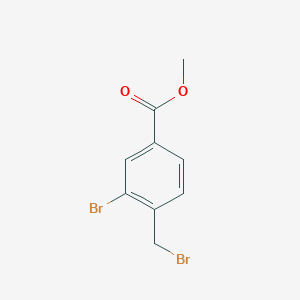
Methyl 3-bromo-4-(bromomethyl)benzoate
Vue d'ensemble
Description
Methyl 3-bromo-4-(bromomethyl)benzoate: is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where the methyl ester group is substituted with bromine atoms at the 3 and 4 positions of the aromatic ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science.
Mécanisme D'action
Target of Action
Methyl 3-bromo-4-(bromomethyl)benzoate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceutical agents . The specific targets of this compound can vary depending on the final product it is used to synthesize. For instance, it has been used in the preparation of potential anti-HIV agents .
Mode of Action
The mode of action of this compound is primarily through its reactivity as a brominated compound. The bromine atoms attached to the carbon atoms make it highly reactive, allowing it to participate in various chemical reactions. It can act as a catalyst for the rearrangement of benzylthiothiazoline derivatives .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound it is used to synthesize. As an intermediate, it is involved in the synthesis pathway of the final product. For example, in the synthesis of potential anti-HIV agents, it may be involved in pathways related to viral replication or immune response .
Pharmacokinetics
It’s worth noting that its solubility in water is low, but it is highly soluble in ethanol and ether .
Result of Action
The result of the action of this compound is the formation of a new compound through its reaction with other substances. As an intermediate, it contributes to the structural and functional properties of the final product. For instance, in the synthesis of potential anti-HIV agents, it may contribute to the inhibition of viral replication .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity may increase with higher temperatures. It should be stored under an inert gas (nitrogen or argon) at 2-8°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Methyl Benzoate: The synthesis of methyl 3-bromo-4-(bromomethyl)benzoate typically starts with methyl benzoate.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-4-(bromomethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) are commonly used under reflux conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as methyl 3-hydroxy-4-(hydroxymethyl)benzoate, methyl 3-amino-4-(aminomethyl)benzoate, or methyl 3-thio-4-(thiomethyl)benzoate can be formed.
Oxidation Products: Oxidation can yield products like methyl 3-bromo-4-carboxybenzoate or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Methyl 3-bromo-4-(bromomethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in medicinal chemistry for the development of potential therapeutic agents, including anti-HIV drugs and enzyme inhibitors.
Industry:
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
methyl 3-bromo-4-(bromomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJQBNFFHMBNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
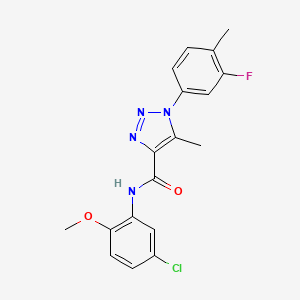
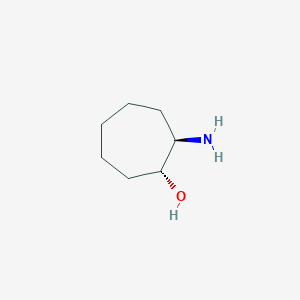
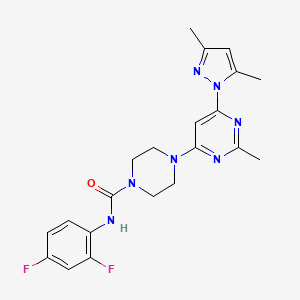
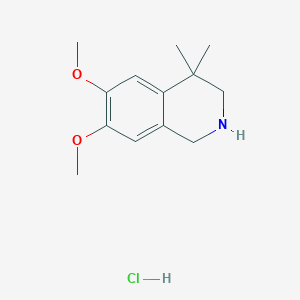
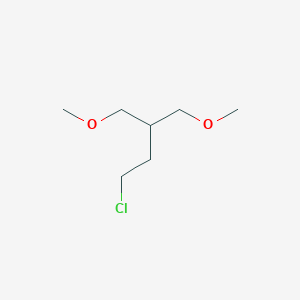
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)
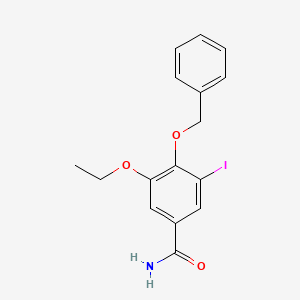
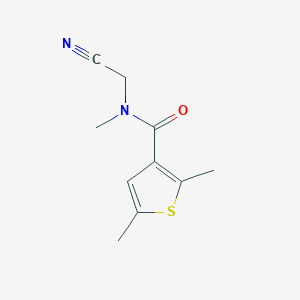
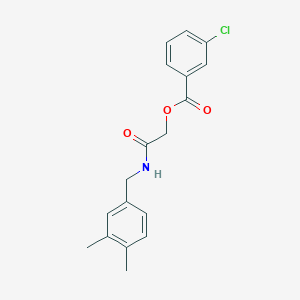
![Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate](/img/structure/B2764333.png)
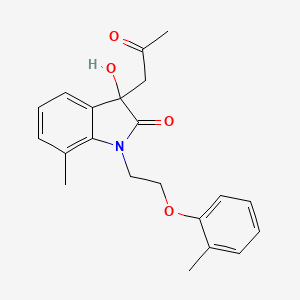
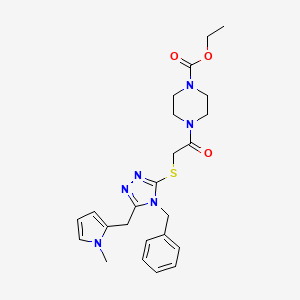
![3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2764338.png)
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764339.png)
